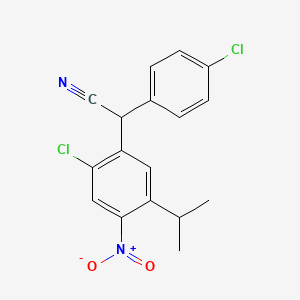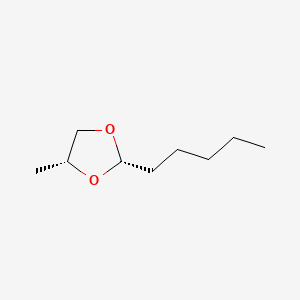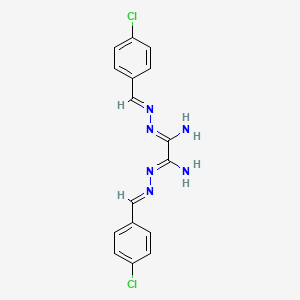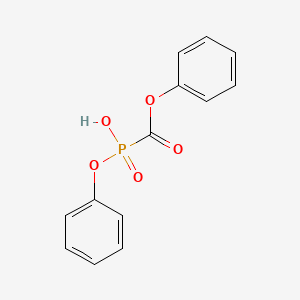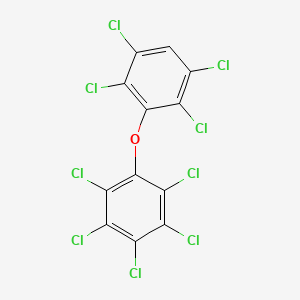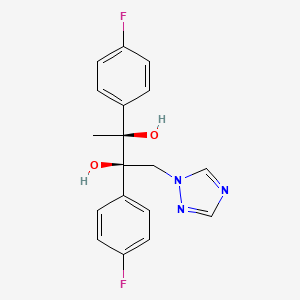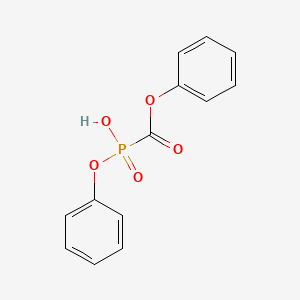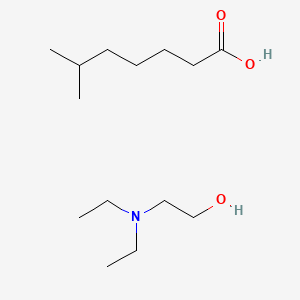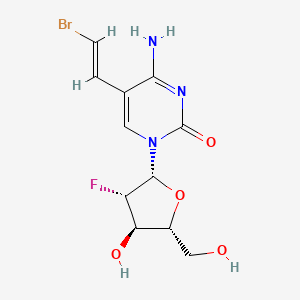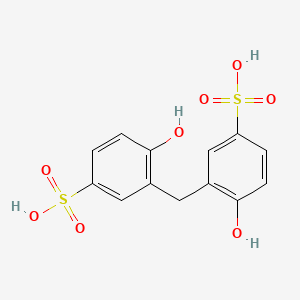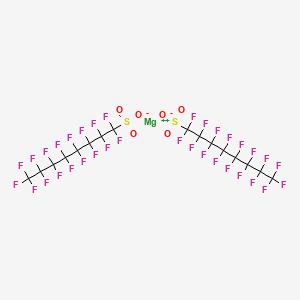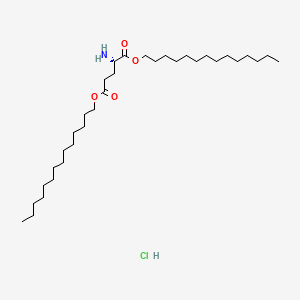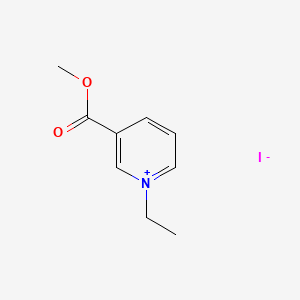
Methyl nicotinate ethiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl nicotinate ethiodide is a derivative of methyl nicotinate, which is the methyl ester of niacin (nicotinic acid). This compound is known for its vasodilatory properties and is used in various pharmaceutical and industrial applications. This compound is particularly noted for its ability to enhance blood flow and its potential use in pain relief formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl nicotinate ethiodide typically involves the esterification of nicotinic acid with methanol to form methyl nicotinate, followed by the introduction of an ethyl iodide group. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The subsequent alkylation with ethyl iodide is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification and alkylation processes. The use of continuous flow reactors and automated control systems ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl nicotinate ethiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The ethyl iodide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions include various nicotinic acid derivatives, which have applications in pharmaceuticals and other industries.
Scientific Research Applications
Methyl nicotinate ethiodide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other nicotinic acid derivatives.
Biology: Studied for its effects on cellular metabolism and vasodilation.
Medicine: Utilized in formulations for pain relief, muscle relaxation, and treatment of vascular disorders.
Industry: Employed in the production of various chemical intermediates and as an additive in cosmetic products.
Mechanism of Action
The mechanism of action of methyl nicotinate ethiodide involves its ability to induce peripheral vasodilation. This is achieved through the release of prostaglandin D2, which acts locally due to its short half-life . The compound targets the peripheral blood capillaries, enhancing blood flow and providing relief from muscle and joint pain.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: The parent compound, known for its vasodilatory properties.
Ethyl nicotinate: Another ester derivative with similar applications.
Nicotinic acid: The precursor to methyl nicotinate, used in various pharmaceutical formulations.
Uniqueness
Methyl nicotinate ethiodide is unique due to its enhanced vasodilatory effects compared to its parent compound, methyl nicotinate
Properties
CAS No. |
102583-97-1 |
|---|---|
Molecular Formula |
C9H12INO2 |
Molecular Weight |
293.10 g/mol |
IUPAC Name |
methyl 1-ethylpyridin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C9H12NO2.HI/c1-3-10-6-4-5-8(7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CIEWFTQQYHJZKZ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C(=O)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


